2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methyl-N-(methylsulfonyl)propanamide 2,2,2-trifluoroacetate
Description
Properties
IUPAC Name |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methyl-N-methylsulfonylpropanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2.C2HF3O2/c1-21(2,20(25)24-29(3,26)27)28-19-10-11-23-13-18(19)17-9-8-14(12-22)15-6-4-5-7-16(15)17;3-2(4,5)1(6)7/h4-11,13H,1-3H3,(H,24,25);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLBMPGBRBKIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NS(=O)(=O)C)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methyl-N-(methylsulfonyl)propanamide 2,2,2-trifluoroacetate typically involves multiple steps, including the formation of the naphthalene and pyridine rings, followed by the introduction of the thioether and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Basic Information
- Chemical Formula : C22H20N2O2S
- Molecular Weight : 376.47 g/mol
- CAS Number : 1432589-51-9
- IUPAC Name : Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate
Structure
The compound features a complex structure that includes a naphthalene ring, a pyridine moiety, and a sulfonamide group, which contributes to its biological activity.
Pharmaceutical Development
The compound has been identified as a potent inhibitor of the URAT1 (Urate transporter 1), which plays a crucial role in uric acid reabsorption in the kidneys. This inhibition is significant for treating conditions associated with high uric acid levels, such as:
- Gout : A form of arthritis characterized by sudden and severe pain due to uric acid crystal deposition.
- Hyperuricemia : Elevated uric acid levels that can lead to kidney stones and renal failure.
- Cardiovascular Diseases : High uric acid levels are linked to hypertension and heart disease.
Case Studies
Recent studies have shown promising results from preclinical models demonstrating that this compound can effectively lower serum uric acid levels. It is currently undergoing phase IIb clinical trials to further evaluate its efficacy and safety in humans .
Material Sciences
Beyond medicinal chemistry, the unique properties of this compound make it suitable for applications in material sciences. Its structural characteristics allow for potential use in:
- Organic Electronics : The compound's electronic properties may be exploited in organic semiconductors.
- Sensors : Its ability to interact with various chemical species could be harnessed in sensor technology.
Biochemical Research
The compound can also serve as a tool in biochemical research for studying metabolic pathways involving uric acid and its implications in various diseases. It provides insights into:
- Mechanisms of uric acid transport.
- Pathophysiology of related diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with two classes of analogs: pyridine-thioacetamides () and sulfamoylphenyl-dioxoisoindolinyl pentanamides ().
Table 1: Key Properties of Target Compound and Analogs
Structural and Functional Analysis
- Substituent Effects on Solubility : The target compound’s trifluoroacetate salt confers superior solubility in polar media compared to the neutral chlorophenyl () and sulfamoylphenyl () analogs. The methylsulfonyl group further enhances hydrophilicity relative to the distyrylpyridinyl () and dioxoisoindolinyl () moieties .
- This contrasts with the electron-deficient chlorophenyl () and electron-rich sulfamoyl groups (), which may alter reactivity or metabolic stability .
- Synthetic Efficiency : High yields (76–85%) in analogs suggest that the target compound’s synthesis is feasible under optimized conditions. However, the trifluoroacetate counterion and steric bulk of the naphthalenyl group may necessitate longer reaction times or elevated temperatures .
Research Findings and Implications
Physicochemical Properties
- Solubility : The trifluoroacetate salt significantly improves aqueous solubility over neutral analogs, a critical advantage for drug delivery. In contrast, ’s compounds, with bulky dioxoisoindolinyl and sulfamoyl groups, likely exhibit poor solubility, limiting their therapeutic utility .
- Thermal Stability : The target compound’s melting point is expected to exceed 100°C (based on pyridine-thioacetamide analogs), though precise data are lacking. reports a melting point of 76°C for a sulfamoylphenyl derivative, indicating lower thermal stability .
Biological Activity
The compound 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methyl-N-(methylsulfonyl)propanamide 2,2,2-trifluoroacetate is a complex organic molecule with potential pharmacological applications. Its structure includes a pyridine ring, a cyanonaphthalene moiety, and a sulfonamide group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C23H20F3N3O5S2
- Molecular Weight : 485.55 g/mol
- CAS Number : 145926241
Research indicates that this compound acts as a selective inhibitor of URAT1 , a transporter involved in uric acid reabsorption in the kidneys. By inhibiting URAT1, the compound may help in reducing uric acid levels in the blood, which is beneficial for conditions like gout and hyperuricemia .
Biological Activity and Pharmacodynamics
- Uric Acid Metabolism :
- Pharmacokinetics :
- Therapeutic Applications :
Case Studies
A study published in PubMed highlighted the effectiveness of this compound in reducing pain associated with chronic conditions by modulating uric acid levels . In animal models, it demonstrated significant antihyperalgesic effects without the development of tolerance observed with other analgesics.
Comparative Activity Table
| Compound Name | Mechanism of Action | Effectiveness | Clinical Application |
|---|---|---|---|
| 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methyl-N-(methylsulfonyl)propanamide 2,2,2-trifluoroacetate | URAT1 Inhibition | Significant reduction in uric acid levels | Gout treatment |
| BAY 59-3074 | CB1/CB2 Receptor Agonist | Antihyperalgesic effects | Chronic pain management |
| Metoprolol Impurity | Beta-blocker | Cardiovascular effects | Hypertension |
Q & A
Basic: What synthetic routes are recommended for constructing the pyridine-thioether core in this compound?
Answer:
The pyridine-thioether moiety can be synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. A validated approach involves reacting 4-mercaptopyridine derivatives with halogenated naphthalene precursors under reflux in ethanol with sodium acetate as a base (e.g., 85% yield achieved in analogous thioacetamide syntheses) . Optimization of reaction time (30–60 min) and stoichiometric ratios (1:1.1 for thiol:halide) is critical to minimize disulfide byproducts. Purity can be enhanced by recrystallization from ethanol-dioxane mixtures .
Basic: Which spectroscopic techniques are prioritized for structural validation?
Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.9 ppm for naphthalene and pyridine) and confirm methyl/methylsulfonyl groups (singlets at δ 1.5–2.5 and δ 3.1–3.3, respectively) .
- HRMS : Verify molecular ion peaks (e.g., [M+Na]+) with mass accuracy <5 ppm, as demonstrated for trifluoromethyl-pyrazol-4-yl derivatives .
- IR : Identify secondary amide C=O (1650–1680 cm⁻¹) and sulfone S=O (1310–1360 cm⁻¹) stretches .
Advanced: How do electron-withdrawing groups (e.g., trifluoromethyl, cyano) influence the compound’s reactivity in nucleophilic assays?
Answer:
The trifluoromethyl and cyano groups reduce electron density at the pyridine ring, enhancing susceptibility to nucleophilic attack. For example, in analogous sulfonamide derivatives, trifluoromethyl substituents increased reaction rates by 40% in SNAr assays compared to methyl analogs . However, steric hindrance from the 2-methylpropanamide group may offset this effect, requiring kinetic studies via HPLC or stopped-flow spectroscopy to quantify rate constants. Contrasting data from IR shifts (C≡N stretch at 2220–2240 cm⁻¹) can indicate electronic perturbations .
Advanced: What experimental strategies mitigate low yields during the final amidation step?
Answer:
Low yields often arise from poor solubility of intermediates or competing side reactions. Strategies include:
- Coupling Agents : Use HATU or EDC/HOBt to activate the carboxylic acid, improving amide bond formation efficiency (e.g., 76% yield for sulfonamide coupling in DMF) .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of methylsulfonyl intermediates .
- Temperature Control : Maintain reactions at 0–5°C to suppress racemization or degradation, as shown in peptide-like amidation protocols .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Hazard Mitigation : Classify as an irritant (similar to sulfonamide derivatives) and use PPE (gloves, goggles) .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the trifluoroacetate counterion .
- Waste Disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal, as recommended for trifluoroacetic acid-containing compounds .
Advanced: How can conflicting solubility data between computational predictions and experimental results be resolved?
Answer:
Discrepancies often arise from crystal packing effects or protonation states. For example, logP calculations may underestimate solubility in DMSO due to hydrogen bonding with the sulfone group. Experimental validation via phase solubility analysis (e.g., shake-flask method in buffered solutions) is critical. Adjust predictions using Abraham solvation parameters or COSMO-RS models, which account for sulfonamide polarity and trifluoromethyl hydrophobicity .
Basic: What chromatographic methods are suitable for purifying this compound?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate nonpolar byproducts.
- HPLC : Employ a C18 column (ACN:H2O + 0.1% TFA) for high-resolution purification, monitoring at 254 nm for aromatic chromophores .
Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Answer:
The methylsulfonyl group confers stability under acidic conditions (pH 2–6) due to its electron-withdrawing nature, while the trifluoroacetate counterion hydrolyzes above pH 8. Kinetic studies using 19F NMR can track decomposition rates, revealing base-catalyzed ester cleavage (t1/2 <30 min at pH 10) . Contrast with sulfonamide analogs (t1/2 >24 h at pH 7) highlights the need for pH-controlled formulations in biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
